![molecular formula C8H5F2NS B15331416 7-(Difluoromethyl)benzo[d]isothiazole](/img/structure/B15331416.png)
7-(Difluoromethyl)benzo[d]isothiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(Difluoromethyl)benzo[d]isothiazole is a heterocyclic compound featuring a benzo[d]isothiazole core with a difluoromethyl group at the 7-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-(Difluoromethyl)benzo[d]isothiazole typically involves the introduction of the difluoromethyl group onto a pre-formed benzo[d]isothiazole scaffold. One common method includes the use of difluoromethylating agents such as difluoromethyl iodide or difluoromethyl sulfone in the presence of a base. The reaction conditions often involve the use of polar aprotic solvents like dimethyl sulfoxide or acetonitrile, and the reactions are typically carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance the efficiency and scalability of the synthesis. These methods often utilize automated systems to precisely control reaction parameters, ensuring high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 7-(Difluoromethyl)benzo[d]isothiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the isothiazole ring to its corresponding dihydro derivative.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in solvents like dichloromethane or acetonitrile.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are often performed in ether or tetrahydrofuran.
Substitution: Various electrophiles or nucleophiles; reactions may require catalysts or specific solvents to proceed efficiently.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted benzo[d]isothiazoles .
Applications De Recherche Scientifique
7-(Difluoromethyl)benzo[d]isothiazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Industry: It is used in the development of specialty chemicals and advanced materials with unique properties.
Mécanisme D'action
The mechanism of action of 7-(Difluoromethyl)benzo[d]isothiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds or van der Waals interactions with the target. This interaction can modulate the activity of the target, leading to the desired biological or chemical effect .
Comparaison Avec Des Composés Similaires
Benzo[d]isothiazole: Lacks the difluoromethyl group, resulting in different chemical and biological properties.
7-(Trifluoromethyl)benzo[d]isothiazole: Contains a trifluoromethyl group instead of a difluoromethyl group, which can significantly alter its reactivity and interactions with molecular targets.
7-(Methyl)benzo[d]isothiazole: The presence of a methyl group instead of a difluoromethyl group affects its electronic properties and reactivity.
Uniqueness: The presence of the difluoromethyl group in 7-(Difluoromethyl)benzo[d]isothiazole imparts unique electronic and steric properties, enhancing its potential as a versatile building block in synthetic chemistry and its efficacy in biological applications .
Propriétés
Formule moléculaire |
C8H5F2NS |
|---|---|
Poids moléculaire |
185.20 g/mol |
Nom IUPAC |
5-(difluoromethyl)-1,2-benzothiazole |
InChI |
InChI=1S/C8H5F2NS/c9-8(10)5-1-2-7-6(3-5)4-11-12-7/h1-4,8H |
Clé InChI |
OJIMJYICIIBYRJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1C(F)F)C=NS2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


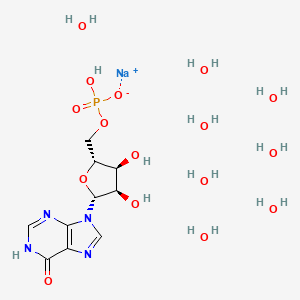
![4-Chloro-3-iodo-1-tosyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B15331345.png)
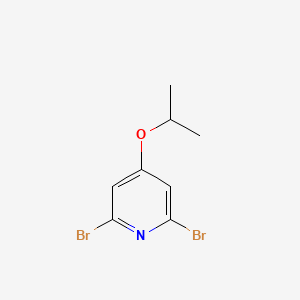


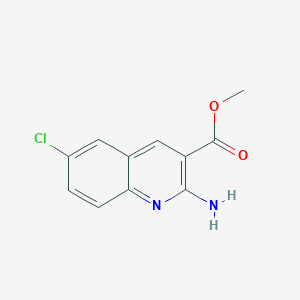
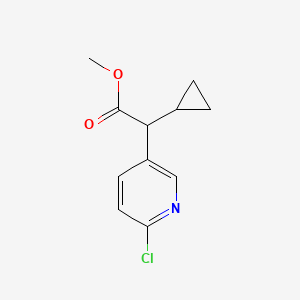
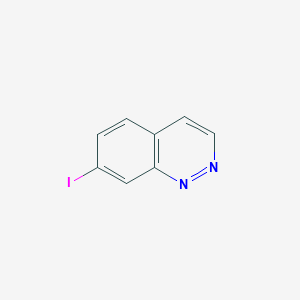

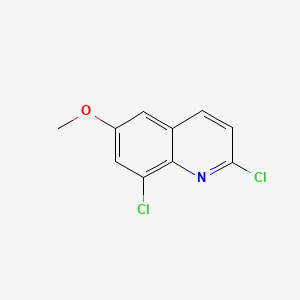
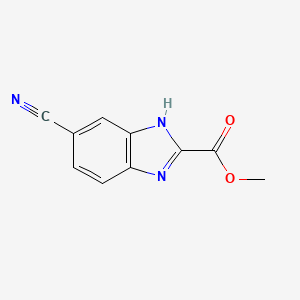

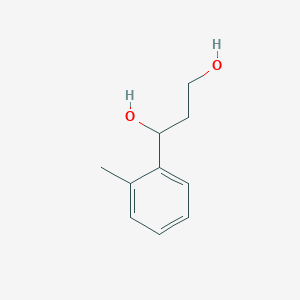
![Ethyl 3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate](/img/structure/B15331436.png)
